Bisandrographolide

Vue d'ensemble

Description

Bisandrographolide is a bioactive compound derived from the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is part of the diterpenoid lactone family and has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bisandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modifications. The extraction process often employs solvents such as ethanol or methanol. The andrographolide is then subjected to various chemical reactions, including oxidation and esterification, to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Andrographis paniculata, followed by purification using techniques such as high-performance liquid chromatography. The purified andrographolide is then chemically modified to produce this compound. The entire process is optimized to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with this compound using reagents like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced lactone derivatives.

Substitution: Formation of substituted lactone derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that bisandrographolide possesses significant antiviral properties. A study demonstrated that andrographolide, closely related to this compound, effectively inhibited the chikungunya virus (CHIKV) replication in vitro. The compound showed a 50% effective concentration (EC50) of approximately 77 μM without cytotoxicity, suggesting its potential as an antiviral therapeutic agent .

Anticancer Effects

This compound has been shown to induce apoptosis in various cancer cell lines. It exhibits potent growth inhibitory effects against human colorectal carcinoma cells and other malignancies by disrupting cell cycle progression and promoting differentiation in leukemia cells . In vivo studies have confirmed its efficacy in reducing tumor growth in animal models, highlighting its potential as an anticancer drug.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines in macrophages. This activity is crucial for managing chronic inflammatory diseases . Additionally, this compound's ability to modulate immune responses suggests its utility in treating autoimmune conditions.

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Bisandrographolide exerts its effects through multiple molecular targets and pathways:

Inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6.

Antiviral Mechanism: Interferes with viral replication and entry into host cells by targeting viral proteins and host cell receptors.

Anticancer Mechanism: Induces apoptosis in cancer cells by activating caspases and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway

Comparaison Avec Des Composés Similaires

Andrographolide: The parent compound from which bisandrographolide is derived. Known for its anti-inflammatory and antiviral properties.

Neoandrographolide: Another diterpenoid lactone with similar bioactive properties.

14-Deoxyandrographolide: Exhibits immunomodulatory and anti-inflammatory effects

Uniqueness of this compound: this compound stands out due to its enhanced bioactivity compared to its analogs. It has shown higher efficacy in inhibiting inflammatory pathways and viral replication, making it a promising candidate for therapeutic applications .

Activité Biologique

Bisandrographolide, a compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of andrographolide, known for its various health benefits. It has been studied for its anti-inflammatory, anticancer, antiviral, and neuroprotective properties. The compound's structure allows it to interact with multiple biological targets, leading to a wide range of therapeutic effects.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action is crucial for managing conditions characterized by chronic inflammation.

2. Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers. It induces apoptosis and cell cycle arrest in cancer cells.

This compound activates various signaling pathways that contribute to its biological effects:

- TRPV4 Channel Activation : Research indicates that this compound activates TRPV4 channels, which may mediate some of its analgesic effects .

- Inhibition of Angiogenesis : The compound has been identified as a potential inhibitor of angiogenesis, affecting the expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors .

Antiviral Properties

Recent studies have highlighted this compound's antiviral activities against several viruses, including HIV and influenza:

- In silico studies suggest that this compound can inhibit SARS-CoV-2 main protease, making it a candidate for COVID-19 treatment .

- Experimental results show that this compound significantly reduces dengue virus replication in vitro .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, this compound was found to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways. The study concluded that this compound could be developed as a therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain scores after treatment with this compound extracts.

Propriétés

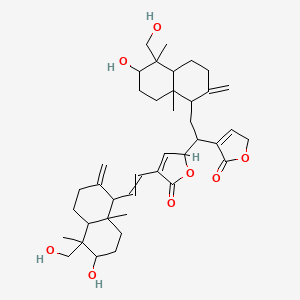

IUPAC Name |

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098061 | |

| Record name | 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160498-01-1 | |

| Record name | 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160498-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.